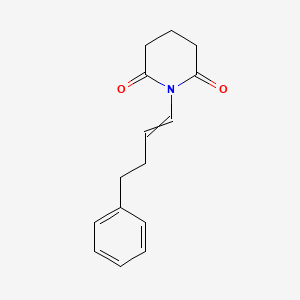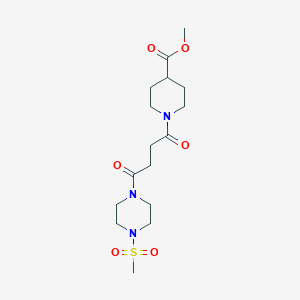
C16H27N3O6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group. It is commonly used in biochemical applications for labeling materials or proteins with biotin, which provides a means to enrich and capture targets from biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for biotinylated compounds like 8-Biotinylamido-3,6-dioxaoctanoic acid often involve large-scale synthesis using automated equipment to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
8-Biotinylamido-3,6-dioxaoctanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The terminal amino group can participate in substitution reactions with other chemical entities.
Condensation Reactions: The compound can form condensation products with other molecules, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving 8-Biotinylamido-3,6-dioxaoctanoic acid include:
Biotin: Used as a starting material for the synthesis.
Linker Molecules: Molecules that provide the necessary functional groups for biotinylation.
Catalysts: Substances that facilitate the reaction without being consumed.
Major Products
The major products formed from reactions involving 8-Biotinylamido-3,6-dioxaoctanoic acid are typically biotinylated derivatives, which can be used in various biochemical applications.
Aplicaciones Científicas De Investigación
8-Biotinylamido-3,6-dioxaoctanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a biotinylation reagent to label molecules for various analytical techniques.
Biology: Employed in the study of protein-protein interactions, enzyme activity, and cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to target specific biomolecules.
Industry: Applied in the development of biosensors and other biotechnological tools.
Mecanismo De Acción
The mechanism of action of 8-Biotinylamido-3,6-dioxaoctanoic acid involves its ability to bind to biotin-binding proteins, such as avidin and streptavidin. This binding is highly specific and strong, allowing for the efficient capture and enrichment of biotinylated targets. The molecular targets and pathways involved include the biotin-avidin interaction, which is widely used in various biochemical assays and applications .
Comparación Con Compuestos Similares
Similar Compounds
Biotinyl-AEEA: Another biotinylated linker with similar applications.
Biotinyl-Ado-OH: A biotinylation reagent with comparable properties.
Uniqueness
8-Biotinylamido-3,6-dioxaoctanoic acid is unique due to its specific linker structure, which provides versatility in labeling and capturing targets. Its ability to form stable biotin-protein complexes makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C16H27N3O6S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
methyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H27N3O6S/c1-25-16(22)13-5-7-17(8-6-13)14(20)3-4-15(21)18-9-11-19(12-10-18)26(2,23)24/h13H,3-12H2,1-2H3 |
Clave InChI |
YIURURHATHYYNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)
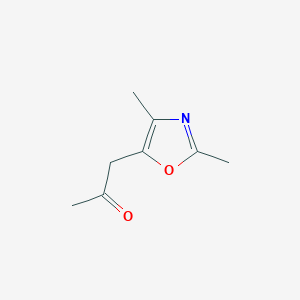
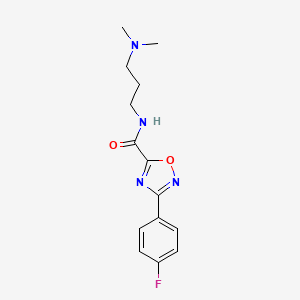
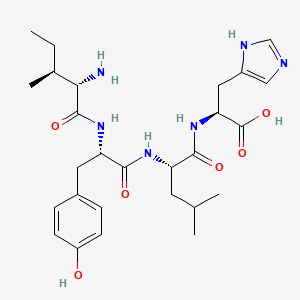
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

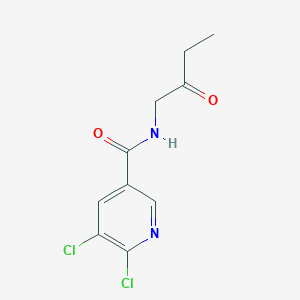


![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
